molecular formula C12H15N3S B13951690 3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline-2(1H)-thione

3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline-2(1H)-thione

Cat. No.: B13951690
M. Wt: 233.33 g/mol
InChI Key: KPJBTMBDMDVDBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline-2(1H)-thione is a heterocyclic compound that features a pyrrolidine ring fused to a quinazoline core with a thione group at the 2-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline-2(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline-2(1H)-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline-2(1H)-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The thione group can act as a nucleophile, forming covalent bonds with electrophilic sites on proteins, thereby altering their function. The pyrrolidine ring and quinazoline core contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline-2(1H)-one: Similar structure but with a carbonyl group instead of a thione.

    3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline-2(1H)-sulfone: Contains a sulfone group instead of a thione.

    3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline-2(1H)-amine: Features an amine group at the 2-position.

Uniqueness

3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline-2(1H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thione group can engage in unique interactions with biological targets, making this compound a valuable scaffold for drug discovery and development.

Properties

Molecular Formula

C12H15N3S

Molecular Weight

233.33 g/mol

IUPAC Name

3-pyrrolidin-3-yl-1,4-dihydroquinazoline-2-thione

InChI

InChI=1S/C12H15N3S/c16-12-14-11-4-2-1-3-9(11)8-15(12)10-5-6-13-7-10/h1-4,10,13H,5-8H2,(H,14,16)

InChI Key

KPJBTMBDMDVDBP-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1N2CC3=CC=CC=C3NC2=S

Origin of Product

United States

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